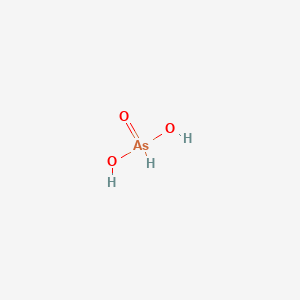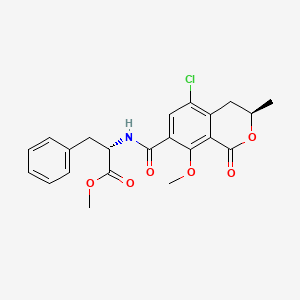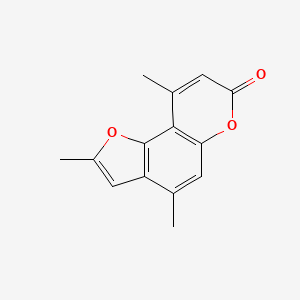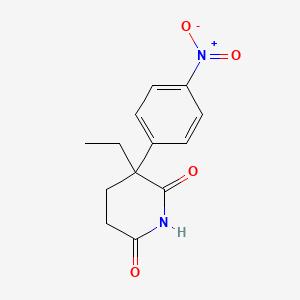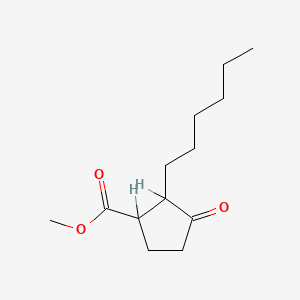
1-甲基喹啉碘化物
描述
1-Methylquinolinium iodide, also known as Quinoline methiodide, is a chemical compound with the molecular formula C10H10IN . It has a molecular weight of 271.10 g/mol . This compound is also known by other names such as N-Methylquinolinium iodide and 1-methylquinolin-1-ium iodide .
Molecular Structure Analysis
The molecular structure of 1-Methylquinolinium iodide can be represented by the InChI string: InChI=1S/C10H10N.HI/c1-11-8-4-6-9-5-2-3-7-10 (9)11;/h2-8H,1H3;1H/q+1;/p-1 . The Canonical SMILES representation is C [N+]1=CC=CC2=CC=CC=C21. [I-] .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methylquinolinium iodide include a molecular weight of 271.10 g/mol . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . The exact mass is 270.98580 g/mol .
科学研究应用
Corrosion Inhibition
1-Methylquinolinium iodide: has been studied for its effectiveness as a corrosion inhibitor for mild steel in sulfuric acid solutions . The compound’s ability to form a protective layer on the metal surface makes it valuable in industries where steel is exposed to corrosive environments. This application is crucial for extending the lifespan of metal components and reducing maintenance costs.
Precursor in Dye Synthesis
This compound serves as a precursor in the synthesis of carbocyanine dyes . These dyes are significant in various scientific applications, including fluorescence microscopy and the staining of biological specimens. The role of 1-Methylquinolinium iodide in dye synthesis highlights its importance in the field of biochemistry and medical diagnostics.
Nonlinear Optical Materials
1-Methylquinolinium iodide: derivatives are explored for their potential in nonlinear optical materials . These materials are essential for the development of terahertz technology, which has applications ranging from security scanning to communication systems. The advancement of this technology could lead to significant breakthroughs in various scientific and industrial domains.
Electrochemical Studies
The electrochemical properties of 1-Methylquinolinium iodide make it a subject of interest in studies related to electrochemistry . Understanding these properties can lead to the development of better energy storage systems, sensors, and other electronic devices.
Surface Science
In the field of surface science, 1-Methylquinolinium iodide is used to modify surfaces at the molecular level . This modification can alter the surface’s properties, such as wettability, adhesion, and friction, which are vital for material science and engineering applications.
Material Protection
The application of 1-Methylquinolinium iodide in material protection is linked to its corrosion inhibition properties . By protecting materials from degradation, it plays a significant role in preserving infrastructure and ensuring the safety and reliability of various structures.
未来方向
While specific future directions for 1-Methylquinolinium iodide are not mentioned, a related compound, 5-Amino-1-methylquinolinium (5-amino-1MQ), has shown in vivo therapeutic efficacy in murine models of diet-induced obesity (DIO), muscle injury, and intraperitoneal HeyA8 ovarian cancer metastasis . This suggests potential future directions in the study of similar compounds for therapeutic applications.
Relevant Papers
There are several papers related to 1-Methylquinolinium iodide and similar compounds. For instance, one paper discusses the antibacterial activity and the synergistic effect with β-lactam antibiotics of a new 1-methylquinolinium iodide derivative . Another paper mentions the use of 5-Amino-1-methylquinolinium (5-amino-1MQ) as a substrate site-targeting, selective nicotinamide N-methyltransferase (NNMT) inhibitor . These papers provide valuable insights into the properties and potential applications of 1-Methylquinolinium iodide and related compounds.
属性
IUPAC Name |
1-methylquinolin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N.HI/c1-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRDWUKTXFTPN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=CC=CC=C21.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21979-19-1 (Parent) | |
| Record name | Quinoline methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40960098 | |
| Record name | Quinoline methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylquinolinium iodide | |
CAS RN |
3947-76-0 | |
| Record name | Quinolinium, 1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylquinolinium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline methiodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3743X5VE2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione](/img/structure/B1211825.png)
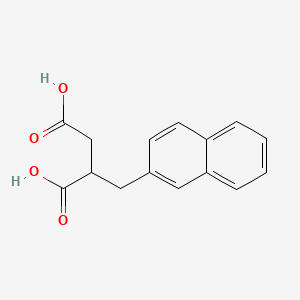
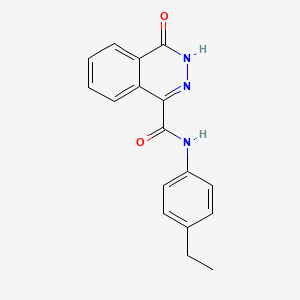
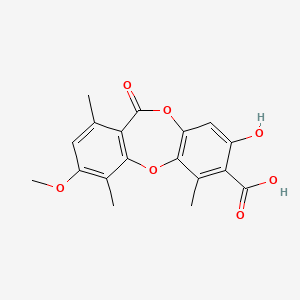
![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)


![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)
